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Compound of Interest

Compound Name: 2-Bromoethyl propanoate

Cat. No.: B15270261 Get Quote

An In-depth Technical Guide to 2-Bromoethyl
Propanoate
For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromoethyl propanoate is an organic compound belonging to the class of haloalkane

esters. Its bifunctional nature, containing both a reactive bromine atom and an ester group,

makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive

overview of its physical and chemical properties, a detailed hypothetical synthesis protocol, and

an exploration of its potential applications in research and drug development.

Chemical and Physical Properties
The following tables summarize the key physical and chemical properties of 2-Bromoethyl
propanoate. Much of the available data is computed, as experimental values are not widely

published.

Table 1: General and Physical Properties of 2-
Bromoethyl Propanoate
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Property Value Source

IUPAC Name 2-bromoethyl propanoate PubChem[1]

Synonyms

2-bromoethylpropanoate,

Propanoic acid, 2-bromoethyl

ester

PubChem[1]

CAS Number 4823-46-5 PubChem[1]

Molecular Formula C₅H₉BrO₂ PubChem[1]

Molecular Weight 181.03 g/mol PubChem[1]

Appearance Colorless liquid (predicted)

Boiling Point Not available

Melting Point Not available

Density Not available

Solubility Insoluble in water (predicted)

Table 2: Computed Properties of 2-Bromoethyl
Propanoate

Property Value Source

XLogP3 1.6 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 4 PubChem[1]

Exact Mass 179.97859 Da PubChem[1]

Monoisotopic Mass 179.97859 Da PubChem[1]

Topological Polar Surface Area 26.3 Å² PubChem[1]

Heavy Atom Count 8 PubChem[1]
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Spectral Data
While specific peak data is not readily available in the search results, the following spectral

techniques are commonly used for the characterization of 2-Bromoethyl propanoate.

¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: Useful for identifying the carbonyl (C=O) stretch of the ester

group and the C-Br bond.

Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the molecular weight

and fragmentation pattern of the compound.

Chemical Reactivity and Synthesis
The reactivity of 2-Bromoethyl propanoate is primarily dictated by the presence of the ester

functional group and the bromine atom. The bromine atom is a good leaving group, making the

adjacent carbon atom susceptible to nucleophilic substitution reactions. This allows for the

introduction of various functional groups, making it a versatile building block in organic

synthesis.

Experimental Protocol: Synthesis of 2-Bromoethyl
Propanoate
The following is a plausible, detailed experimental protocol for the synthesis of 2-Bromoethyl
propanoate via the esterification of 2-bromoethanol with propionyl chloride. This protocol is

based on general principles of organic synthesis as a specific published procedure for this

compound was not found in the provided search results.

Objective: To synthesize 2-Bromoethyl propanoate from 2-bromoethanol and propionyl

chloride.

Materials:

2-Bromoethanol

Propionyl chloride
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Anhydrous dichloromethane (DCM)

Triethylamine (TEA) or Pyridine

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath

Separatory funnel

Rotary evaporator

Standard glassware for extraction and filtration

Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a

dropping funnel, dissolve 2-bromoethanol (1.0 equivalent) and triethylamine (1.1 equivalents)

in anhydrous dichloromethane.

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

Addition of Acyl Chloride: Slowly add propionyl chloride (1.05 equivalents) dropwise to the

stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for 2-4 hours, or until the reaction is complete (monitored by Thin Layer

Chromatography).
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Workup:

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to

neutralize the excess acid.

Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Purification:

Filter off the drying agent.

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the

crude product.

Further purification can be achieved by vacuum distillation or column chromatography on

silica gel.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood.

Propionyl chloride is corrosive and lachrymatory. Dichloromethane is a volatile and potentially

carcinogenic solvent. Appropriate personal protective equipment (gloves, safety glasses, lab

coat) should be worn at all times.

Potential Applications in Drug Development
While no specific drug development applications for 2-Bromoethyl propanoate were

identified, its chemical nature suggests several potential uses for researchers and scientists in

this field:

Synthetic Intermediate: As a bifunctional molecule, it can be used as a building block to

introduce the 2-propanoate ethyl moiety into more complex molecules. The reactive bromine

allows for coupling with various nucleophiles (e.g., amines, thiols, alcohols) present in

pharmacologically active scaffolds.
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Prodrug Development: The ester functionality could potentially be used in the design of

prodrugs. The ester can be cleaved in vivo by esterases to release an active drug molecule

containing a 2-bromoethyl group or a metabolite thereof.

Linker Chemistry: The molecule could serve as a short linker in the synthesis of

bioconjugates or dual-action drugs, where the bromine can be displaced to attach to one part

of a molecule and the ester can be hydrolyzed or transesterified to connect to another.

Visualizations
The following diagrams illustrate the logical relationships in the synthesis and reactivity of 2-
Bromoethyl propanoate.

Reactants & Reagents

Process

2-Bromoethanol

Propionyl Chloride

Triethylamine / Pyridine
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2-Bromoethyl propanoateAqueous Workup Distillation / Chromatography
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Caption: Synthetic workflow for 2-Bromoethyl propanoate.
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Caption: General reactivity of 2-Bromoethyl propanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15270261#2-bromoethyl-propanoate-physical-and-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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